molecular formula C23H21N5O3S B6123613 N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE

N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE

Cat. No.: B6123613
M. Wt: 447.5 g/mol
InChI Key: YCSQUMADCPEGTB-UHFFFAOYSA-N
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Description

N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinoxaline core, which is known for its diverse pharmacological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

The synthesis of N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Sulfonamide Group: This step involves the reaction of the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base.

    Coupling with the Phenylacetamide Moiety: The final step involves coupling the sulfonamide-quinoxaline intermediate with 4-aminophenylacetamide under appropriate conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the quinoxaline ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially in the development of new pharmaceuticals.

    Biology: The compound’s potential antibacterial properties make it a candidate for studies on bacterial resistance and new antibiotic development.

    Medicine: Due to its quinoxaline core, it may have applications in cancer research, particularly in the development of anti-cancer drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE is likely related to its ability to interact with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis.

Comparison with Similar Compounds

N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE can be compared with other similar compounds:

    N-(4-{[3-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-IMIDAZO[4,5-B]QUINOXALIN-1-YL]SULFONYL}PHENYL)ACETAMIDE: This compound has a similar structure but with a methoxy group, which may alter its pharmacological properties.

    N-(4-ETHOXY-PHENYL)-2-(3-OXO-1,2,3,4-TETRAHYDRO-QUINOXALIN-2-YL)-ACETAMIDE: This compound features an ethoxy group and a tetrahydroquinoxaline ring, which may affect its chemical reactivity and biological activity.

    N-(4-{[2,6-DIMETHOXY-4-PYRIMIDINYL]AMINO}SULFONYL}PHENYL)ACETAMIDE: This compound includes a pyrimidinyl group, which can influence its interaction with biological targets.

Properties

IUPAC Name

N-[4-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-15-7-13-19(14-8-15)32(30,31)28-23-22(26-20-5-3-4-6-21(20)27-23)25-18-11-9-17(10-12-18)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSQUMADCPEGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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